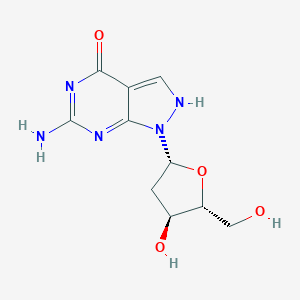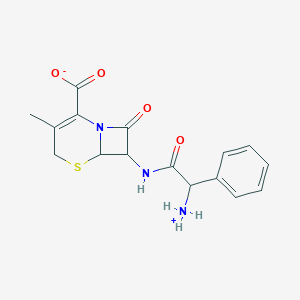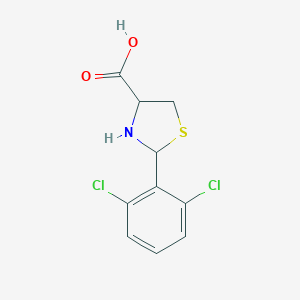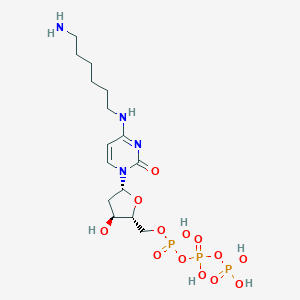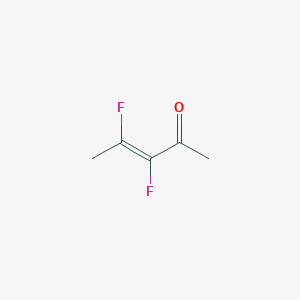
3-Penten-2-one, 3,4-difluoro-, (3E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3,4-Difluoro-3-pentene-2-one is an organic compound characterized by the presence of two fluorine atoms and a double bond in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Difluoro-3-pentene-2-one typically involves the fluorination of a suitable precursor. One common method is the reaction of 3-pentene-2-one with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of (E)-3,4-Difluoro-3-pentene-2-one may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions: (E)-3,4-Difluoro-3-pentene-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated fluorinated compounds.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated fluorinated hydrocarbons.
Aplicaciones Científicas De Investigación
(E)-3,4-Difluoro-3-pentene-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making (E)-3,4-Difluoro-3-pentene-2-one a potential candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (E)-3,4-Difluoro-3-pentene-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The double bond in the structure allows for potential interactions with nucleophiles, facilitating various biochemical reactions.
Comparación Con Compuestos Similares
3,4-Difluoro-3-pentene-2-ol: Similar structure but with a hydroxyl group instead of a ketone.
3,4-Difluoro-3-pentene-2-amine: Contains an amine group, offering different reactivity and applications.
3,4-Difluoro-3-pentene-2-thiol: Features a thiol group, which can participate in unique chemical reactions.
Uniqueness: (E)-3,4-Difluoro-3-pentene-2-one stands out due to its ketone functionality, which provides distinct reactivity compared to its analogs
Propiedades
Número CAS |
108642-84-8 |
|---|---|
Fórmula molecular |
C5H6F2O |
Peso molecular |
120.1 g/mol |
Nombre IUPAC |
(E)-3,4-difluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3+ |
Clave InChI |
HSVZGXGFJZETGV-HWKANZROSA-N |
SMILES |
CC(=C(C(=O)C)F)F |
SMILES isomérico |
C/C(=C(/C(=O)C)\F)/F |
SMILES canónico |
CC(=C(C(=O)C)F)F |
Sinónimos |
3-Penten-2-one, 3,4-difluoro-, (3E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


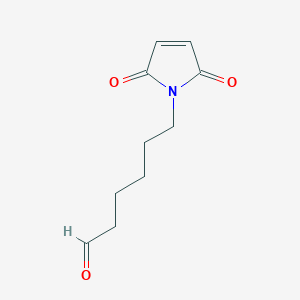
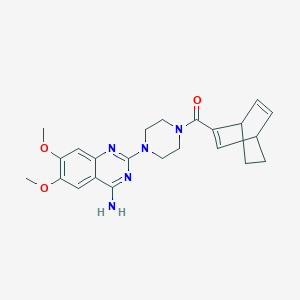
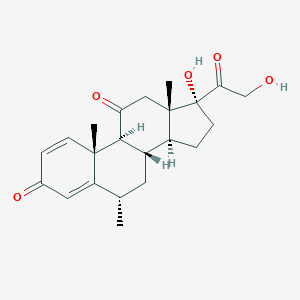
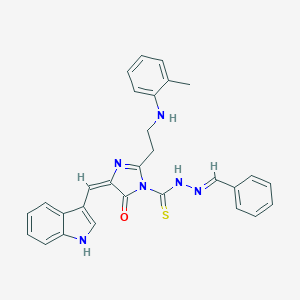
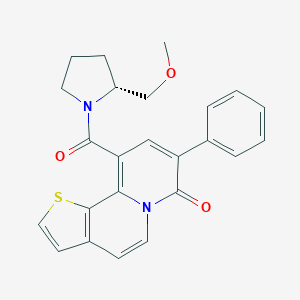

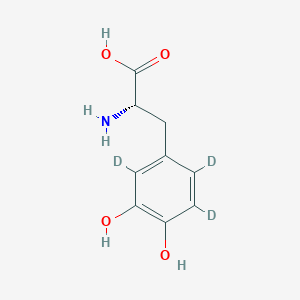
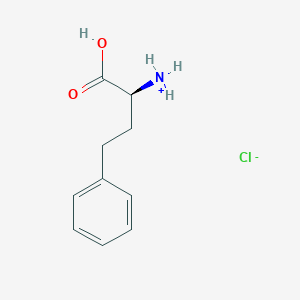
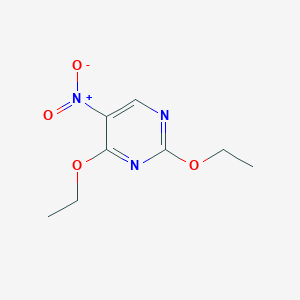
![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)
